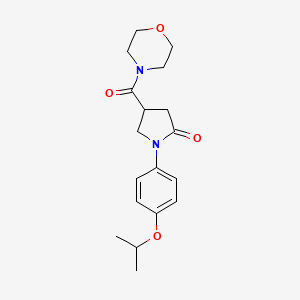
N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea
描述
N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea, also known as DMTU, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMTU is a thiourea derivative that has been shown to have antioxidant properties and can scavenge reactive oxygen species (ROS) in vitro.
作用机制
N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea's mechanism of action is related to its ability to scavenge ROS. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases. N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea can scavenge ROS by donating an electron and converting them into less reactive molecules. This process can prevent oxidative damage and protect cells from oxidative stress.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea can protect cells from oxidative stress and prevent apoptosis. Animal studies have shown that N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea can improve glucose tolerance and insulin sensitivity in diabetic rats. Additionally, N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea has been shown to have cardioprotective effects and can improve vascular function in animal models of cardiovascular disease.
实验室实验的优点和局限性
N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a tool to investigate the role of ROS in various biological processes. Additionally, N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea has been shown to be relatively non-toxic and can be used in animal studies without causing significant side effects. However, there are limitations to using N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea in lab experiments. For example, N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea's antioxidant properties may interfere with the normal functioning of ROS in some biological processes, making it difficult to interpret results. Additionally, N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea may have different effects in different cell types or animal models, making it challenging to generalize findings.
未来方向
There are several future directions for research on N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea. One potential direction is to investigate its potential therapeutic effects in various diseases, such as diabetes, cardiovascular disease, and neurodegenerative disorders. Additionally, further studies are needed to investigate the mechanisms underlying N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea's effects on ROS and its potential interactions with other biological processes. Finally, the development of more potent and selective N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea derivatives may lead to the discovery of new therapeutic agents for various diseases.
科学研究应用
N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea has been used in various scientific research studies due to its antioxidant properties. It has been shown to scavenge ROS and protect cells from oxidative stress. N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea has also been used as a tool to investigate the role of ROS in various biological processes, such as apoptosis and inflammation. Additionally, N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea has been used in animal studies to investigate its potential therapeutic effects in various diseases, such as diabetes, cardiovascular disease, and neurodegenerative disorders.
属性
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(2,3,5,6-tetrafluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N2S/c1-7-4-3-5-11(8(7)2)20-15(22)21-14-12(18)9(16)6-10(17)13(14)19/h3-6H,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDUCENQWHLINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC2=C(C(=CC(=C2F)F)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-3-(2,3,5,6-tetrafluorophenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4757705.png)

![N-{3-[3-benzylidene-2-(4-morpholinyl)-1-cyclopenten-1-yl]-4-hydroxyphenyl}-4-methylbenzenesulfonamide](/img/structure/B4757718.png)

![1-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4757734.png)
![ethyl 2-[({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4757756.png)
![7-(1,3-benzothiazol-2-ylamino)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4757764.png)
![4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4757770.png)
![1-(2-furylmethyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4757774.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide](/img/structure/B4757777.png)
![2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(3-nitrophenyl)acetamide](/img/structure/B4757783.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4757793.png)
![3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[(2,5-dimethylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4757813.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B4757816.png)